N-(1-(benzofuran-2-yl)propan-2-yl)-2-(benzylthio)acetamide
Description
N-(1-(Benzofuran-2-yl)propan-2-yl)-2-(benzylthio)acetamide is a synthetic acetamide derivative featuring a benzofuran core linked to a propan-2-yl group and a benzylthioacetamide side chain.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-benzylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2S/c1-15(11-18-12-17-9-5-6-10-19(17)23-18)21-20(22)14-24-13-16-7-3-2-4-8-16/h2-10,12,15H,11,13-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUSYLFSGFGPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-2-(benzylthio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via Friedel-Crafts alkylation using propan-2-yl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzylthioacetamide Moiety: This step involves the reaction of benzyl mercaptan with chloroacetamide in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzofuran-2-yl)propan-2-yl)-2-(benzylthio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthioacetamide moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(benzofuran-2-yl)propan-2-yl)-2-(benzylthio)acetamide is a complex organic compound with a benzofuran ring, a propan-2-yl group, and a benzylthioacetamide moiety. It has potential biological activities, particularly in oncology and antimicrobial research.
Chemical Structure and Synthesis
The compound's structure includes a benzofuran ring, a propan-2-yl group, and a benzylthioacetamide moiety. The synthesis involves multiple steps:
- Formation of the Benzofuran Ring: Cyclization of 2-hydroxybenzaldehyde with an alkyne under acidic conditions.
- Introduction of the Propan-2-yl Group: Friedel-Crafts alkylation using propan-2-yl chloride and a Lewis acid catalyst.
- Formation of the Benzylthioacetamide Moiety: Reaction of benzyl mercaptan with chloroacetamide in the presence of a base like sodium hydroxide.
Properties
- IUPAC Name: N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-benzylsulfanylacetamide
- Molecular Formula: C20H21NO2S
- Molecular Weight: 339.5 g/mol
Biological Activities
The compound has garnered attention for its potential anticancer and antimicrobial properties. The benzofuran ring and benzylthioacetamide moiety play roles in its biological activity and may interact with enzymes or receptors, modulating cellular processes.
Similar Compounds
- N-(1-(benzofuran-2-yl)ethyl)-2-(benzylthio)acetamide
- N-(1-(benzofuran-2-yl)methyl)-2-(benzylthio)acetamide
- N-(1-(benzofuran-2-yl)propan-2-yl)-2-(methylthio)acetamide
Mechanism of Action
The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-2-(benzylthio)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring and benzylthioacetamide moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares functional groups with several heterocyclic acetamide derivatives. Key structural comparisons include:
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations :
- Core Heterocycle Differences : The target compound’s benzofuran core distinguishes it from thiadiazole (e.g., 5h) and naphthofuran (e.g., 4) derivatives. Benzofuran’s aromaticity and electron-rich nature may alter binding interactions compared to thiadiazole’s electron-deficient ring .
- Benzylthio Group : Shared with compound 5h, this group is associated with high synthetic yields (88% for 5h), suggesting robust coupling reactions in synthesis .
- Bioactivity Gaps : While benzofuran-oxadiazole hybrids (e.g., 2a) exhibit antimicrobial activity , and naphthofuran-acetamides (e.g., 4) show antibacterial effects , the target compound’s biological profile remains uncharacterized in the provided evidence.
Theoretical and Functional Insights
- Electronic Properties : The benzylthio group’s electron-withdrawing effects may modulate the acetamide’s hydrogen-bonding capacity, contrasting with electron-donating groups like methoxy in compound 5k . Density-functional calculations (as in ) could predict correlation energies and reactivity .
- Pharmacophore Potential: The acetamide linkage is a common pharmacophore in antimicrobial and antibacterial agents (e.g., 2a, 4) . The target compound’s benzofuran-propan-2-yl group may serve as a novel scaffold for targeting enzymes or receptors.
Biological Activity
N-(1-(benzofuran-2-yl)propan-2-yl)-2-(benzylthio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological mechanisms, and specific activities, supported by relevant data and findings from various studies.
Chemical Structure and Synthesis
The compound features a benzofuran ring, a propan-2-yl group, and a benzylthioacetamide moiety. Its synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzofuran Ring : Synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
- Introduction of the Propan-2-yl Group : Achieved via Friedel-Crafts alkylation using propan-2-yl chloride and a Lewis acid catalyst.
- Formation of the Benzylthioacetamide Moiety : Involves the reaction of benzyl mercaptan with chloroacetamide in the presence of a base like sodium hydroxide.
Biological Activities
The biological activity of this compound has been primarily investigated in terms of its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties, particularly through its ability to induce apoptosis in cancer cells. For instance:
- Cell Cycle Arrest : In Hela cells, treatment with the compound resulted in a notable arrest at the G1/S phase, with 51.23% of cells in this phase compared to 42.99% in control cells. Additionally, 24.71% of cells were found in the pre-G1 phase after 48 hours, indicating substantial apoptosis induction .
| Compound | %G0–G1 | %S | %G2/M | %Pre-G1 | Comment |
|---|---|---|---|---|---|
| This compound | 47.06 | 51.23 | 1.71 | 24.71 | Pre-G1 apoptosis and cell growth arrest at G1/S phase |
| Control Hela | 46.26 | 42.99 | 10.75 | 1.95 | - |
- Caspase Activation : The compound has been shown to activate caspases (3 and 7), which are critical for the apoptotic process. In one study, after 48 hours of exposure, significant increases in caspase activity were observed, confirming its pro-apoptotic effect .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
- Antibacterial Efficiency : It demonstrated greater antibacterial activity than some currently available antibiotics when tested against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies indicated that specific functional groups on the benzofuran ring enhance this activity.
The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets within cells:
- Apoptosis Induction : The compound appears to trigger apoptosis via mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS), which are pivotal in activating apoptotic signaling cascades .
- Enzyme Interaction : It may interact with various enzymes or receptors involved in cellular signaling pathways, modulating gene expression and metabolic processes essential for cell survival and proliferation.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Leukemia Cells : In K562 leukemia cell lines, compounds similar to this compound have shown efficacy in inducing apoptosis through increased ROS levels and caspase activation .
- Solid Tumors : Research indicates that derivatives based on this structure can effectively target solid tumors by disrupting cellular homeostasis and promoting programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
